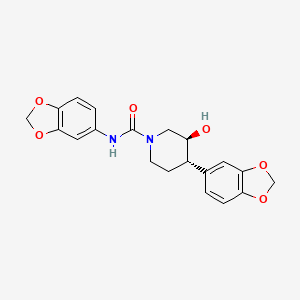![molecular formula C12H11ClN2O2S B4533370 N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B4533370.png)
N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves coupling reactions, such as the Sonogashira cross-coupling, which is highlighted in the synthesis of a related compound, N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide. This process involves the coupling of an iodo-phenylmethanesulfonamide with an alkyne, indicating a potential synthetic route for N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide through similar methodologies (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic ring. The conformation and geometry of these molecules can significantly influence their chemical and physical properties. For example, N-(3,4-Dichlorophenyl)methanesulfonamide demonstrates a specific N—H bond conformation that is syn to the meta-chloro group, which is a structural feature that could be relevant in the analysis of N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Sulfonamides, including N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide, can undergo various chemical reactions, including acylation, alkylation, and coordination with metal ions. The reactivity of the sulfonamide nitrogen and the influence of the substituents on the aromatic ring play crucial roles in these reactions. For instance, the development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the sulfonamide group's reactivity and potential for selective chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Physical Properties Analysis
The physical properties of N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related sulfonamides reveal that hydrogen bonding, π-π stacking, and other non-covalent interactions can significantly affect these properties. For example, the crystal structure analysis of N-(3,4-Dichlorophenyl)methanesulfonamide provides insights into the packing and hydrogen bonding patterns that could be analogous in N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and nucleophilicity, are key to understanding their behavior in chemical reactions. The sulfonamide group's resonance stabilization and the electron-withdrawing or donating effects of substituents on the aromatic ring contribute to these properties. Research on the conformation and self-association of related sulfonamides, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, provides valuable data on how molecular structure influences chemical reactivity and interaction patterns (Sterkhova, Moskalik, & Shainyan, 2014).
Propriétés
IUPAC Name |
N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-18(16,17)15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHWFJCGLHPRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4533291.png)
![N-methyl-1-[1-(piperidin-4-ylmethyl)-1H-1,2,3-triazol-4-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B4533295.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B4533302.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[3-(ethoxycarbonyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4533305.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B4533308.png)
![rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B4533315.png)
![(1S*,4S*)-2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B4533336.png)


![N,2,6-trimethyl-N-[3-(tetrahydrofuran-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B4533361.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methyltetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide](/img/structure/B4533367.png)
![N-{(3S)-1-[(3'-fluorobiphenyl-3-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B4533391.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4533397.png)
![3-cyclopentyl-5-[(3-methyl-2-thienyl)sulfonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4533404.png)